3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE can be achieved through several methods. One effective method involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds. For example, the nitration of a suitable precursor can yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions and reagents used in these processes can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and various reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions include various oxadiazole derivatives with different functional groups, which can have distinct properties and applications.
Scientific Research Applications
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as antimicrobial and anticancer properties.
Materials Science: Oxadiazole derivatives are used in the development of high-energy materials and explosives due to their stability and energetic properties.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Mechanism of Action
The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE include other oxadiazole derivatives such as:
- 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE
- 3-NITRO-5-AMINO-1,2,4-OXADIAZOLE
Uniqueness
The uniqueness of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE lies in its specific structure, which combines the oxadiazole ring with an oxolane moiety. This unique structure can impart distinct properties and activities, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H12N6O3 |
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Molecular Weight |
252.23 g/mol |
IUPAC Name |
4-[5-(oxolan-2-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H12N6O3/c10-7-6(13-18-14-7)8-12-9(17-15-8)11-4-5-2-1-3-16-5/h5H,1-4H2,(H2,10,14)(H,11,12,15) |
InChI Key |
JCSJIGFVIROVHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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